Doramectin monosaccharide
Beschreibung
Eigenschaften
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10-,25-15-,30-14?/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDCQUOZPUMCSE-CPKBAYHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C7CCCCC7)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)/C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C7CCCCC7)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H62O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Doramectin Monosaccharide: A Technical Guide
An In-depth Examination of the Selective Acid Hydrolysis of Doramectin for the Preparation of its Constituent Monosaccharide
This technical guide provides a comprehensive overview of the synthesis of Doramectin monosaccharide from the parent macrolide, Doramectin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the underlying chemical principles, a complete experimental protocol, and methods for analysis and characterization of the product.
Introduction
Doramectin is a potent endectocide belonging to the avermectin (B7782182) class of compounds, widely used in veterinary medicine. Its structure comprises a complex macrocyclic lactone aglycone appended to a disaccharide moiety. The terminal sugar of this disaccharide is an oleandrose (B1235672) unit. This compound, the aglycone with a single attached oleandrose sugar, is a key degradation product and a valuable molecule for further chemical derivatization and structure-activity relationship studies.[1][2] The synthesis of this compound is achieved through the selective acid-catalyzed hydrolysis of the terminal glycosidic bond of Doramectin.[1][2]
Reaction Principle and Pathway
The synthesis of this compound from Doramectin proceeds via a selective acid-catalyzed hydrolysis of the terminal glycosidic linkage. The glycosidic bond connecting the two oleandrose units is more susceptible to cleavage under mild acidic conditions compared to the bond linking the inner sugar to the aglycone. This selectivity allows for the isolation of the monosaccharide derivative.
The reaction mechanism involves the protonation of the glycosidic oxygen of the terminal sugar, followed by the departure of the monosaccharide aglycone as the leaving group. The resulting oxocarbenium ion intermediate is then quenched by water to yield the this compound.
References
An In-depth Technical Guide to Doramectin Monosaccharide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doramectin (B1670889) monosaccharide, a primary acid degradation product of the potent anthelmintic doramectin, presents a unique pharmacological profile. While devoid of the paralytic activity characteristic of its parent compound, it demonstrates significant inhibitory effects on nematode larval development.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of doramectin monosaccharide. It details experimental protocols for its preparation and purification and explores its known biological activities and mechanism of action, offering valuable insights for researchers in parasitology and medicinal chemistry.
Chemical Structure and Identification
This compound is formed by the selective acid-catalyzed hydrolysis of the terminal oleandrose (B1235672) sugar moiety from the disaccharide chain of doramectin.[1][2] This structural modification results in a molecule with a distinct chemical identity and biological activity profile.
The chemical structure of this compound is provided below:
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Formal Name | 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a[3] |
| CAS Number | 165108-44-1[2] |
| Molecular Formula | C43H62O11[1][2] |
| Molecular Weight | 755.0 g/mol [1][3] |
| SMILES | C/C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1">C@@H--INVALID-LINK--/C=C/C=C(CO2)/--INVALID-LINK--C(C)=C3">C@@(O)[C@]3([H])C4=O)=C\C[C@]5([H])C--INVALID-LINK--([H])C[C@]6(C=C--INVALID-LINK----INVALID-LINK--O6)O5[3] |
| InChI | InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1[3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Solid | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1] |
| Storage Temperature | -20°C | [2] |
| Purity (typical) | >95% by HPLC | [1][4] |
Experimental Protocols
Preparation of this compound via Acid Hydrolysis
This compound is prepared by the controlled acid-catalyzed hydrolysis of doramectin. This process selectively cleaves the terminal oleandrose unit.
Caption: Acid Hydrolysis of Doramectin.
Protocol:
-
Dissolution: Dissolve doramectin in a suitable organic solvent (e.g., methanol).
-
Acidification: Add a mild acid to the solution. While specific conditions are not extensively published, a common approach for similar avermectins involves using a dilute solution of an acid like sulfuric acid or hydrochloric acid in an aqueous-organic solvent mixture.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the desired degree of hydrolysis and minimize the formation of the aglycone byproduct.[6]
-
Neutralization: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product from the aqueous-organic mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of this compound is typically achieved using reversed-phase HPLC.
Caption: HPLC Purification Workflow.
Typical HPLC Conditions:
-
Column: A C18 or C8 reversed-phase column is commonly used for the separation of avermectins and their derivatives.[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase.[7] For mass spectrometry compatible methods, formic acid may be added.[8]
-
Detection: UV detection at approximately 245 nm is suitable for doramectin and its derivatives.[7]
-
Flow Rate and Temperature: These parameters should be optimized to achieve the best separation. A typical flow rate might be around 1 mL/min, with the column maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducibility.[7]
Protocol:
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Elution: Elute the components using the optimized mobile phase.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the UV chromatogram.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified solid product.
Spectroscopic Data
Table 3: Expected Spectroscopic Features of this compound
| Technique | Expected Features |
| ¹H NMR | The spectrum will be complex, showing numerous signals in the aliphatic and olefinic regions. Key diagnostic signals will be the absence of the anomeric proton and other characteristic signals of the terminal oleandrose sugar when compared to the spectrum of doramectin. |
| ¹³C NMR | Similar to the ¹H NMR, the ¹³C NMR spectrum will lack the carbon signals associated with the terminal oleandrose moiety.[9] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C43H62O11 (m/z ~755). Fragmentation patterns would involve losses of water and cleavages within the macrocyclic lactone ring and the remaining sugar moiety.[10] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O, lactone), and carbon-carbon double (C=C) bonds, as well as C-O stretching vibrations. |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of nematode larval development, yet it does not exhibit the paralytic activity seen with doramectin.[1] This suggests a different or modified mechanism of action compared to its parent compound.
The primary target of doramectin and other avermectins are glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels in nematodes and arthropods.[2][11] The binding of avermectins to these channels leads to an influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent flaccid paralysis of the parasite.[11]
The lack of paralytic activity in this compound implies that the terminal oleandrose sugar is crucial for the potent activation of these ion channels that leads to paralysis. However, the potent inhibition of larval development suggests that this compound may still interact with critical molecular targets in the parasite, possibly including the GluCls, but in a manner that does not cause immediate paralysis. It is plausible that it acts as a modulator of these channels or interacts with other targets involved in nematode development. One study on various avermectin (B7782182) analogs found no major potency advantage or disadvantage for a disaccharide over a monosaccharide at the C-13 position in a nematode larval development assay, suggesting the monosaccharide derivative retains significant biological activity.[12]
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | CAS 165108-44-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. lancetechltd.com [lancetechltd.com]
- 5. Doramectin | C50H74O14 | CID 9832750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Doramectin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. AOP-Wiki [aopwiki.org]
- 12. researchgate.net [researchgate.net]
The Evolving Landscape of Avermectins: A Pharmacological Profile of Doramectin and its Monosaccharide Derivative
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological properties of Doramectin, a potent macrocyclic lactone endectocide, and its principal degradation product, Doramectin monosaccharide. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of veterinary medicine, parasitology, and pharmacology. While comprehensive data exists for the parent compound, Doramectin, this guide also consolidates the currently limited understanding of its monosaccharide form, highlighting a significant knowledge gap in the field.
Introduction: The Avermectin (B7782182) Class and Doramectin's Place
Doramectin is a semi-synthetic derivative of the avermectin family, produced through the fermentation of a specific strain of Streptomyces avermitilis.[1] Like other avermectins, it exhibits a broad spectrum of activity against both nematodes (roundworms) and arthropods (insects, ticks, and mites), making it a cornerstone of parasite control in livestock. This compound is an acid degradation product formed by the selective hydrolysis of the terminal saccharide unit of Doramectin.[2][3] While often considered a metabolite, its distinct biological activities, though not fully characterized, warrant separate consideration.
Mechanism of Action: Targeting Invertebrate Nervous Systems
The primary mechanism of action for Doramectin, and avermectins in general, involves the potentiation of glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of invertebrates.[3][4] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis of the parasite.[5]
In contrast, this compound is reported to be a potent inhibitor of nematode larval development but is devoid of the paralytic activity characteristic of the parent compound.[2] The precise molecular targets and mechanisms underlying this developmental inhibition remain to be elucidated.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Doramectin Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doramectin, a potent macrocyclic lactone used in veterinary medicine, is a disaccharide glycoside. Its monosaccharide derivative is a key compound for structure-activity relationship studies, metabolite analysis, and as a standard for degradation studies. This document provides a detailed experimental protocol for the synthesis of Doramectin monosaccharide via controlled acid-catalyzed hydrolysis of Doramectin. The protocol includes procedures for the reaction, purification, and subsequent characterization of the final product.
Introduction
The avermectin (B7782182) family of compounds, including Doramectin, exerts its potent anthelmintic and insecticidal properties through interactions with glutamate-gated and GABA-gated chloride channels in invertebrates. The glycosidic moieties at the C13 position of the macrocyclic lactone core are crucial for the molecule's pharmacokinetic and pharmacodynamic properties. This compound, which lacks the terminal oleandrose (B1235672) unit, is the primary product of acid-catalyzed degradation.[1][2][3] The controlled synthesis of this monosaccharide is essential for obtaining a pure standard for analytical purposes, enabling detailed biological evaluations and serving as a building block for further chemical modifications. This protocol outlines a straightforward and reproducible method for its preparation from the commercially available Doramectin parent drug.
Quantitative Data Summary
The key compounds involved in this protocol are summarized in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Doramectin | C₅₀H₇₄O₁₄ | 899.1 |
| This compound | C₄₃H₆₂O₁₁ | 755.0 |
| L-oleandrose | C₇H₁₄O₄ | 162.18 |
Experimental Workflow
The overall process for the synthesis, purification, and analysis of this compound is depicted below.
Caption: Workflow for this compound Synthesis.
Experimental Protocols
Synthesis of this compound via Acid Hydrolysis
This protocol describes the selective removal of the terminal oleandrose sugar from Doramectin. Under mildly acidic conditions, the glycosidic bond of the terminal sugar is preferentially cleaved.[4]
Materials:
-
Doramectin (starting material)
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl), 0.05 M in methanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Doramectin in methanol in a round-bottom flask to a concentration of 1-5 mg/mL.
-
Add an equal volume of 0.05 M HCl in methanol to the Doramectin solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50°C). Monitor the reaction progress by analytical HPLC every 30-60 minutes to maximize the yield of the monosaccharide while minimizing the formation of the aglycone.
-
Once the desired conversion is achieved (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Carefully add saturated NaHCO₃ solution to quench the reaction and neutralize the acid until the pH is ~7.
-
Transfer the mixture to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the organic (top) layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Combine the organic extracts and wash with deionized water, followed by a brine wash.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude product from the hydrolysis reaction is a mixture of unreacted Doramectin, the desired this compound, and the Doramectin aglycone. Purification is achieved using preparative reverse-phase HPLC.[4]
Materials and Equipment:
-
Crude this compound product
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column (preparative scale)
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase (e.g., 70:30 acetonitrile:water).
-
Set up the preparative HPLC system. A suitable mobile phase is a gradient of acetonitrile and water.[5]
-
Column: C8 or C18, preparative scale (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-dependent gradient from ~60% B to 90% B over 30-40 minutes may be effective.
-
Flow Rate: Appropriate for the column size (e.g., 15-20 mL/min).
-
Detection: UV at 245 nm.[5]
-
-
Inject the dissolved crude product onto the column.
-
Collect fractions corresponding to the different peaks observed on the chromatogram. The expected elution order is aglycone, monosaccharide, and then the parent Doramectin.
-
Analyze the collected fractions using analytical HPLC to confirm the purity of the fraction containing this compound.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.
Characterization and Analysis
The identity and purity of the final product must be confirmed using standard analytical techniques.
A. Purity Assessment by Analytical HPLC
-
System: Analytical HPLC with UV detector.
-
Column: C8 or C18, analytical scale (e.g., HALO C8, 100 mm × 4.6 mm, 2.7 µm).[5]
-
Mobile Phase: Isocratic elution with acetonitrile-water (e.g., 70:30, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[5]
-
Detection: UV at 245 nm.[5]
-
Expected Result: A single major peak corresponding to this compound, with purity >95%.
B. Mass Verification by LC-MS
-
System: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: The system will provide the mass-to-charge ratio (m/z) of the analyte.
-
Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. For this compound (C₄₃H₆₂O₁₁), the expected m/z for [M+H]⁺ is approximately 755.4.
C. Structural Elucidation by NMR
-
System: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC).
-
Expected Result: The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. The key difference compared to the Doramectin spectrum will be the absence of signals corresponding to the terminal oleandrose unit.[6][7]
Signaling Pathway Context
Doramectin and its analogs do not act on a classical signaling pathway but rather directly target ligand-gated ion channels in invertebrates. The diagram below illustrates the logical relationship of their mechanism of action.
Caption: Mechanism of Action for Avermectins.
References
- 1. A versatile extraction and purification method for ivermectin detection through HPLC and LC/MS in feed, water, feces, soil, and sewage [air.unipr.it]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Application Note: In Vitro Larval Development Assay Using Doramectin Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthelmintic resistance is a growing concern in both veterinary and human medicine, necessitating the development of novel parasite control strategies. The avermectin (B7782182) class of compounds, including doramectin (B1670889), has been a cornerstone of anti-parasitic treatment. Doramectin exerts its effect by potentiating glutamate-gated and GABA-gated chloride channels in nematodes, leading to paralysis and death.[1][2] Doramectin monosaccharide is an acid degradation product of doramectin, formed by the hydrolysis of the terminal saccharide unit.[1][3][4] Intriguingly, while the parent compound's primary mode of action is paralysis, this compound is a potent inhibitor of nematode larval development but is devoid of paralytic activity.[4] This unique characteristic makes it a valuable tool for studying the specific mechanisms of larval development and for screening new anthelmintic candidates that may act on non-traditional targets.
This application note provides a detailed protocol for an in vitro larval development assay (LDA) to evaluate the efficacy of this compound against parasitic nematodes, using Haemonchus contortus as a model organism.
Principle of the Assay
The in vitro larval development assay is a widely used method to assess the efficacy of anthelmintic compounds on the early developmental stages of nematodes.[5][6] The assay involves the incubation of nematode eggs in the presence of varying concentrations of a test compound. The effect of the compound is determined by quantifying the inhibition of larval development, typically from the egg to the third-stage larva (L3). This assay provides a quantitative measure of a compound's inhibitory concentration (e.g., IC50).
Materials and Reagents
-
This compound (soluble in ethanol, methanol, DMF, or DMSO)[4]
-
Haemonchus contortus eggs (freshly recovered from fecal samples of infected sheep)
-
96-well microtiter plates
-
Culture medium (e.g., RPMI-1640)
-
Nutrient broth (e.g., Luria-Bertani broth)
-
Antibiotic/antimycotic solution (e.g., penicillin-streptomycin, amphotericin B)
-
Sodium chloride (NaCl) solution (saturated and physiological)
-
Sodium hypochlorite (B82951) (NaOCl) solution
-
Lugol's iodine solution
-
Inverted microscope
-
Incubator (27°C, ≥80% relative humidity)
-
Centrifuge
-
Pipettes and sterile tips
Experimental Protocols
Preparation of Haemonchus contortus Eggs
-
Collect fresh fecal samples from sheep infected with H. contortus.
-
Suspend the feces in water and filter through a series of sieves to remove large debris.
-
Collect the eggs on a fine sieve (e.g., 25 µm).
-
Further purify the eggs using a saturated NaCl flotation method.
-
Wash the collected eggs extensively with physiological saline to remove the salt solution.
-
Quantify the number of eggs per unit volume under a microscope.
Preparation of Test Compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the assay. It is recommended to use a concentration range that will encompass the expected IC50 value.
In Vitro Larval Development Assay
-
Dispense approximately 50-100 H. contortus eggs in 50 µL of culture medium into each well of a 96-well microtiter plate.
-
Add 50 µL of the various dilutions of this compound to the respective wells.
-
Include positive control wells (a known anthelmintic that inhibits larval development) and negative control wells (culture medium with the same concentration of solvent used for the test compound).
-
Seal the plates to prevent evaporation and incubate at 27°C with ≥80% relative humidity for 6-7 days.[5] This incubation period allows for the development of eggs to the L3 stage in the control wells.
-
After the incubation period, add a drop of Lugol's iodine solution to each well to stop further development and facilitate visualization.
-
Under an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.
Data Analysis and Presentation
The percentage of inhibition of larval development is calculated for each concentration of this compound using the following formula:
% Inhibition = 100 - [(Number of L3 in test well / Number of L3 in control well) x 100]
The results can be used to generate a dose-response curve and to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of larval development to the L3 stage.
Representative Data
The following table summarizes hypothetical results of an in vitro larval development assay with this compound against H. contortus.
| This compound Concentration (µM) | Mean % Larval Development to L3 (± SD) | % Inhibition |
| 0 (Control) | 95 ± 4 | 0 |
| 0.01 | 88 ± 5 | 7.4 |
| 0.1 | 65 ± 6 | 31.6 |
| 1 | 48 ± 5 | 49.5 |
| 10 | 12 ± 3 | 87.4 |
| 100 | 2 ± 1 | 97.9 |
Table 1: Inhibitory effect of this compound on the in vitro development of Haemonchus contortus larvae.
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary pH degradation products of doramectin | Microbial Screening Technologies [microbialscreening.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 6. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
Application Note: HPLC Method for the Quantification of Doramectin Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin (B1670889) is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine.[1][2][3] The doramectin monosaccharide is a key degradation product formed by the selective hydrolysis of the terminal saccharide unit of the parent molecule.[4] Monitoring the formation of this monosaccharide is critical for understanding the stability of doramectin formulations and for quality control during drug development and manufacturing. This application note provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate doramectin from its monosaccharide derivative and other related substances. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. Quantification is performed by comparing the peak area of the this compound to that of a reference standard.
Experimental Protocols
Reagents and Materials
-
Doramectin Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Perchloric acid (analytical grade, optional for mobile phase modification)[2]
-
Formic acid (analytical grade, optional for mobile phase modification)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound.
| Parameter | Condition |
| Column | HALO C8 (100 mm × 4.6 mm, 2.7 µm) or equivalent C18 column[1][2] |
| Mobile Phase | Acetonitrile and Water (70:30, v/v)[1][5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[1][5] |
| Detection | UV at 245 nm[1][5] |
| Injection Volume | 10 µL[5] |
| Run Time | 15 minutes |
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in methanol to obtain a final concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
For Drug Substance: Accurately weigh and dissolve the doramectin drug substance in methanol to obtain a target concentration of approximately 0.4 mg/mL.[5][6]
-
For Formulations: Dilute the formulation with methanol to achieve a final concentration within the calibration range of the assay.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[1][2] Key validation parameters are summarized below.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the HPLC method for the quantification of this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for n=6) |
Table 2: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 50 | ≥ 0.999 |
Table 3: Accuracy
| Spiked Level | Mean Recovery (%) |
| Low | 98.0 - 102.0 |
| Medium | 98.0 - 102.0 |
| High | 98.0 - 102.0 |
Table 4: Precision
| Level | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Low | ≤ 5.0 | ≤ 8.0 |
| Medium | ≤ 2.0 | ≤ 5.0 |
| High | ≤ 2.0 | ≤ 5.0 |
Table 5: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1[1][5][6] |
Visualizations
Caption: Experimental workflow for HPLC quantification.
References
- 1. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doramectin - Wikipedia [en.wikipedia.org]
- 4. bioaustralis.com [bioaustralis.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Application Note: Mass Spectrometry Analysis of Doramectin and its Monosaccharide Degradant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin (B1670889) is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine.[1] It is a semi-synthetic derivative of ivermectin and is effective against a variety of internal and external parasites in cattle, sheep, and swine. The structure of doramectin includes a disaccharide moiety attached to the macrocyclic lactone core. Under acidic conditions, the terminal oleandrose (B1235672) sugar can be hydrolyzed, resulting in the formation of Doramectin monosaccharide.[2][3][4][5] This degradation product is of interest in stability studies, metabolism research, and for ensuring the quality and safety of doramectin formulations.
This application note provides a detailed protocol for the quantitative analysis of both Doramectin and its primary degradation product, this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are designed to be robust and sensitive for applications in drug development, quality control, and pharmacokinetic studies.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is recommended for the cleanup and concentration of Doramectin and this compound from biological matrices.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Mix 1 mL of the sample (e.g., plasma, tissue homogenate) with 1 mL of 1% formic acid in water. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 5 mL of acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient Elution:
| Time (min) | %B |
|---|---|
| 0.0 | 50 |
| 1.0 | 50 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 50 |
| 12.0 | 50 |
Mass Spectrometry (MS)
Ionization Mode: Positive Electrospray Ionization (ESI+). Ion Source Temperature: 150°C. Desolvation Temperature: 450°C. Capillary Voltage: 3.5 kV. Cone Voltage: 30 V. Collision Gas: Argon.
Data Presentation
Quantitative analysis is performed using Multiple Reaction Monitoring (MRM). The following table summarizes the optimized MRM transitions for Doramectin and the proposed transitions for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| Doramectin | 921.7 [M+Na]+ | 777.4 | 0.1 | 25 |
| 921.7 [M+Na]+ | 593.8 | 0.1 | 35 | |
| This compound | 777.5 [M+Na]+ | 593.8 | 0.1 | 20 |
| 777.5 [M+Na]+ | 331.4 | 0.1 | 40 |
Note: The precursor ion for Doramectin is commonly the sodium adduct [M+Na]+.[2] The MRM transitions for this compound are proposed based on its structure and fragmentation patterns of similar avermectins.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of Doramectin and its monosaccharide.
Proposed Fragmentation of this compound
Caption: Proposed fragmentation pathway for this compound in ESI+ mode.
Discussion
The presented LC-MS/MS method provides a sensitive and selective approach for the simultaneous quantification of Doramectin and its monosaccharide degradation product. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and improving the reliability of the analysis.
The fragmentation of Doramectin in positive ion mode typically involves the cleavage of the glycosidic bonds. For this compound, the primary fragmentation is the expected loss of the remaining sugar moiety, leading to a product ion corresponding to the aglycone. The proposed MRM transitions for this compound are based on this fragmentation pattern, which is consistent with studies on related avermectin (B7782182) compounds.[6] Further fragmentation of the aglycone can provide a secondary, confirmatory transition.
Conclusion
This application note details a comprehensive LC-MS/MS protocol for the analysis of Doramectin and its monosaccharide. The provided methodologies and data will be valuable for researchers and professionals in the fields of drug development, quality control, and veterinary medicine. The use of the described techniques will allow for accurate and reliable monitoring of Doramectin and its degradation products in various matrices.
References
- 1. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 165108-44-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
Application Note: Sample Preparation for Doramectin Analysis in Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doramectin (B1670889), a member of the avermectin (B7782182) family of macrocyclic lactones, is a potent endectocide used in veterinary medicine to treat and control internal and external parasites in animals such as cattle, sheep, and pigs.[1][2][3] Regulatory agencies worldwide have established maximum residue limits (MRLs) for doramectin in edible tissues to ensure food safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of doramectin residues in animal-derived food products. This application note provides a detailed overview of the sample preparation methodologies for the analysis of doramectin in various tissue types, focusing on extraction and purification techniques prior to chromatographic analysis. The methods described are applicable for the determination of the parent doramectin molecule, which contains a disaccharide moiety.
Experimental Workflow
The general workflow for the analysis of doramectin in tissues involves sample homogenization, extraction of the analyte from the tissue matrix, cleanup of the extract to remove interfering substances, and finally, analysis by a suitable chromatographic technique.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
Application Notes and Protocols for the Use of Doramectin Monosaccharide as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin (B1670889) is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine.[1] The stability of doramectin is a critical quality attribute, as degradation can lead to a loss of potency and the formation of related substances. Doramectin monosaccharide is a primary acid degradation product of doramectin, formed by the selective hydrolysis of the terminal saccharide unit.[2] Monitoring the formation of this compound is crucial for the quality control of doramectin drug substances and products.
These application notes provide a detailed protocol for the use of this compound as a reference standard in high-performance liquid chromatography (HPLC) for the quantification of this impurity in doramectin samples. The described method is adapted from a validated stability-indicating HPLC method for doramectin and its related substances.[1][3]
Chromatographic Method
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed for the separation and quantification of doramectin and this compound.
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) System: Equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size) or equivalent.[1][3]
-
Reference Standards: Doramectin and this compound (purity >95%).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade).
-
Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of doramectin and this compound.
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (70:30, v/v)[1][3] |
| Column | HALO C8, 100 mm × 4.6 mm, 2.7 µm[1][3] |
| Column Temperature | 40 °C[1][3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm[1][3] |
| Injection Volume | 10 µL[3] |
| Run Time | Approximately 10 minutes[1][3] |
Experimental Protocols
Preparation of Standard Solutions
a. This compound Stock Standard Solution (S1):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
This solution has a nominal concentration of 100 µg/mL.
b. Doramectin Stock Standard Solution (S2):
-
Accurately weigh approximately 10 mg of Doramectin reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
This solution has a nominal concentration of 100 µg/mL.
c. Working Standard Solution (WS):
-
Prepare a working standard solution containing this compound at the desired concentration level for quantification (e.g., 1 µg/mL).
-
This can be prepared by diluting the Stock Standard Solution (S1) with the mobile phase.
d. System Suitability Solution (SSS):
-
Prepare a solution containing both Doramectin (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) by diluting the respective stock solutions with the mobile phase.
-
This solution is used to verify the resolution and performance of the chromatographic system.
Preparation of Sample Solutions
a. Doramectin Drug Substance:
-
Accurately weigh approximately 25 mg of the Doramectin drug substance into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This gives a nominal concentration of 0.5 mg/mL.
b. Forced Degradation Samples (for method validation and stability studies):
-
Acid Degradation: To a solution of doramectin in methanol, add a small volume of hydrochloric acid and heat. Neutralize the solution before dilution and injection.
-
Base Degradation: To a solution of doramectin in methanol, add a small volume of sodium hydroxide (B78521) and heat. Neutralize the solution before dilution and injection.
-
Oxidative Degradation: Treat a solution of doramectin with hydrogen peroxide.
-
Thermal Degradation: Expose solid doramectin or a solution of doramectin to elevated temperatures.
-
Photolytic Degradation: Expose a solution of doramectin to UV light.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the System Suitability Solution (SSS) to verify system performance criteria (e.g., resolution between doramectin and this compound, tailing factor, and theoretical plates).
-
Inject the Working Standard Solution (WS) multiple times (e.g., n=5) to check for repeatability of the peak areas.
-
Inject the prepared sample solutions.
Data Presentation
The following tables summarize typical data that would be generated during method validation for the quantification of this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (Doramectin and this compound) | > 2.0 |
| Tailing Factor (this compound) | < 2.0 |
| Theoretical Plates (this compound) | > 2000 |
| %RSD of Peak Areas (n=5) | < 2.0% |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Typical Results |
| Linearity (Concentration Range) | 0.1 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in a Doramectin sample.
Caption: Workflow for the quantification of this compound.
Logical Relationship: Doramectin Degradation
This diagram illustrates the chemical relationship between doramectin and its monosaccharide degradation product.
Caption: Doramectin degradation to its monosaccharide.
References
- 1. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. academic.oup.com [academic.oup.com]
In Vitro Toxicity Assessment of Doramectin on Bovine Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin, a broad-spectrum antiparasitic agent, is widely used in veterinary medicine. Understanding its potential cytotoxic and genotoxic effects on bovine cells is crucial for evaluating its safety profile. These application notes provide a detailed overview of the in vitro toxicity assessment of Doramectin on bovine cells, summarizing key quantitative data and offering comprehensive experimental protocols for relevant assays. The information is compiled from published research to guide researchers in designing and executing similar toxicological studies.
Data Presentation: Summary of Quantitative Toxicological Data
The following tables summarize the reported cytotoxic and genotoxic effects of Doramectin on various bovine cell types.
Table 1: Cytotoxicity of Doramectin on Bovine Peripheral Lymphocytes
| Concentration (ng/mL) | Cell Viability (%) | Assay | Reference |
| 20 | Statistically Significant Decrease | MTT | [1][2] |
| 40 | Statistically Significant Decrease | MTT | [1][2] |
| 60 | Statistically Significant Decrease | MTT | [1][2] |
Table 2: Genotoxicity of Doramectin on Bovine Peripheral Lymphocytes
| Concentration (ng/mL) | Endpoint | Observation | Assay | Reference |
| 20 | DNA Damage | Statistically Significant Increase | Comet Assay (SCGE) | [1][2] |
| 40 | DNA Damage | Statistically Significant Increase | Comet Assay (SCGE) | [1][2] |
| 60 | DNA Damage | Statistically Significant Increase | Comet Assay (SCGE) | [1][2] |
| 20 | Micronuclei (MNi) Frequency | Statistically Significant Increase | CBMN Cyt Assay | [1][2] |
| 40 | Micronuclei (MNi) Frequency | Statistically Significant Increase | CBMN Cyt Assay | [1][2] |
| 60 | Micronuclei (MNi) Frequency | Statistically Significant Increase | CBMN Cyt Assay | [1][2] |
| 40 | Nucleoplasmic Bridges (NPBs) | Statistically Significant Increase | CBMN Cyt Assay | [1][2] |
Table 3: Genotoxicity of Doramectin on Bovine Cumulus Cells
| Concentration (µg/mL) | Endpoint | Observation | Assay | Reference |
| 20 | Micronucleus Formation | Statistically Significant Increase | Not Specified | [1][2] |
| 40 | Micronucleus Formation | Statistically Significant Increase | Not Specified | [1][2] |
Note: The original research did not find significant cytotoxic effects or DNA damage via the comet assay in bovine cumulus cells at the tested concentrations.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Bovine peripheral lymphocytes or other target bovine cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Doramectin stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed bovine cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours of incubation (37°C, 5% CO2), treat the cells with various concentrations of Doramectin (e.g., 20, 40, 60 ng/mL) for a specified exposure time (e.g., 24 hours). Include untreated control wells.
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis - SCGE)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Treated and control bovine cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Electrophoresis buffer (1 mM Na2EDTA, 300 mM NaOH, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
Protocol:
-
Slide Preparation: Coat microscope slides with a layer of NMPA and allow to dry.
-
Cell Embedding: Mix a suspension of approximately 1 x 10^4 cells with LMPA and layer onto the pre-coated slides.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and specific amperage (e.g., 300 mA) for 20-30 minutes.
-
Neutralization: Neutralize the slides by washing them with neutralization buffer.
-
Staining: Stain the DNA with a suitable fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Genotoxicity Assessment: Cytokinesis-Block Micronucleus (CBMN) Cytome Assay
The CBMN assay is a comprehensive method to assess chromosome damage.
Materials:
-
Treated and control bovine cells (typically lymphocytes)
-
Cytochalasin B
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa)
-
Microscope slides
Protocol:
-
Cell Culture and Treatment: Culture bovine lymphocytes and treat with Doramectin as described for the MTT assay.
-
Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution to swell the cells.
-
Fixation: Fix the cells with a freshly prepared fixative.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with Giemsa or another suitable stain.
-
Scoring: Score the frequency of micronuclei, nucleoplasmic bridges, and nuclear buds in binucleated cells under a light microscope.
Visualizations
Experimental Workflow for In Vitro Toxicity Testing
Caption: Workflow for assessing Doramectin toxicity in bovine cells.
Potential Signaling Pathway for Doramectin-Induced Apoptosis
While specific signaling pathways for Doramectin in bovine cells are not well-documented, studies in other cell types suggest the induction of apoptosis.[3][4][5][6] The following diagram illustrates a generalized intrinsic apoptosis pathway that may be activated by Doramectin.
Caption: Generalized intrinsic apoptosis pathway potentially induced by Doramectin.
References
- 1. Doramectin induced cytotoxic and genotoxic effects on bovine peripheral lymphocytes and cumulus cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Doramectin Induces Apoptosis in B16 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography for the Separation of Doramectin and its Monosaccharide Degradant
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of the broad-spectrum antiparasitic drug Doramectin (B1670889) and its primary acid degradation product, Doramectin monosaccharide. Doramectin, a member of the avermectin (B7782182) family, can undergo hydrolysis under acidic conditions, leading to the cleavage of the terminal oleandrose (B1235672) sugar, resulting in the formation of its monosaccharide derivative.[1][2] This method is crucial for stability studies, quality control, and impurity profiling in drug development and manufacturing. The protocol provided is suitable for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction
Doramectin is a macrocyclic lactone widely used in veterinary medicine for its potent anthelmintic and insecticidal properties.[3][4] The stability of the doramectin molecule is a critical quality attribute, as degradation can impact its efficacy and safety. A primary degradation pathway involves the acid-catalyzed hydrolysis of the glycosidic bond, which sequentially removes the two sugar moieties. The first product of this degradation is this compound.[2]
Monitoring this degradation is essential for ensuring the quality and shelf-life of Doramectin drug substances and products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying closely related compounds.[5] This document presents a validated HPLC method that provides excellent resolution between Doramectin and its monosaccharide, enabling accurate quantification for stability and quality assessment.
Experimental Protocols
Materials and Reagents
-
Doramectin Reference Standard (Purity > 98%)
-
This compound Reference Standard (Purity > 95%)
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)[3][4]
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (85%, Analytical Grade)[6]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is sufficient for this analysis. The following conditions have been optimized for the separation.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | HALO C8 (100 mm × 4.6 mm, 2.7 µm) or equivalent C18 column[3][4] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid[3][6] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 40 °C[3] |
| Detection Wavelength | 245 nm[3][4] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Standard and Sample Preparation
Standard Solution Preparation:
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Doramectin and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.[3]
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a single 10 mL volumetric flask and dilute to volume with the mobile phase. This solution contains both Doramectin and its monosaccharide at a concentration of 100 µg/mL.
Sample Preparation (Forced Degradation):
-
Accurately weigh 10 mg of Doramectin into a 10 mL volumetric flask.
-
Add 5 mL of methanol and sonicate to dissolve.
-
Add 1 mL of 0.1 M Hydrochloric Acid.
-
Heat the solution at 60°C for 2 hours to induce degradation.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 M Sodium Hydroxide.
-
Dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The described HPLC method successfully separates Doramectin from its monosaccharide degradation product with high resolution. The use of a C8 column provides a good balance of hydrophobicity for retaining the large macrocyclic lactone structure while allowing for a reasonable run time.[3] The acidic mobile phase ensures sharp peak shapes.
System Suitability: The performance of the chromatographic system should be verified before sample analysis. A typical system suitability test for this method would include the following parameters:
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | ~1.1 |
| Resolution (Rs) | Rs ≥ 2.0 | > 3.0 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
Retention Times: Under the specified conditions, the expected retention times are as follows:
| Compound | Retention Time (min) |
| This compound | ~4.5 |
| Doramectin | ~7.0 |
The earlier elution of the monosaccharide is expected due to its increased polarity from the loss of one of the hydrophobic sugar moieties.
Visualizations
Caption: Workflow for the HPLC analysis of Doramectin and its monosaccharide.
Caption: Degradation pathway of Doramectin under acidic conditions.
Conclusion
The HPLC method presented in this application note is demonstrated to be specific, robust, and suitable for the routine separation and quantification of Doramectin and its monosaccharide degradation product. This protocol can be readily implemented in quality control laboratories for monitoring the stability of Doramectin in bulk drug substance and finished pharmaceutical products. The clear separation and well-defined peaks allow for accurate assessment of purity and degradation, ensuring the quality and safety of this important veterinary medicine.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Isolation, identification, and characterization of potential impurities of doramectin and evaluation of their insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Doramectin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Troubleshooting low yield in Doramectin monosaccharide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Doramectin (B1670889) monosaccharide.
Troubleshooting Guide
This guide addresses common issues encountered during the acidic hydrolysis of Doramectin to its monosaccharide derivative.
Q1: Why is my Doramectin monosaccharide yield unexpectedly low?
Low yield in this synthesis is primarily attributed to over-hydrolysis of the desired monosaccharide product to the corresponding aglycone. Under mildly acidic conditions, doramectin undergoes a sequential deglycosylation, first yielding the monosaccharide, which can then be further hydrolyzed to the aglycone[1]. Careful control of reaction parameters is crucial to maximize the yield of the monosaccharide.
Q2: How can I minimize the formation of the Doramectin aglycone by-product?
Minimizing the formation of the aglycone by-product is the most critical factor in achieving a high yield of the monosaccharide. The key is to stop the reaction once the formation of the monosaccharide is maximized and before significant conversion to the aglycone occurs. This can be achieved by:
-
Reaction Monitoring: Frequent monitoring of the reaction progress using methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.
-
Optimizing Reaction Time: The reaction should be quenched as soon as the starting material (Doramectin) is consumed and before the concentration of the aglycone begins to increase significantly.
-
Controlling Temperature: Lowering the reaction temperature can help to slow down the rate of the second hydrolysis step (monosaccharide to aglycone) more than the first, allowing for a larger process window to stop the reaction at the desired point.
-
Acid Concentration: Using the minimum effective concentration of the acid catalyst can help to control the reaction rate and prevent rapid over-hydrolysis.
Q3: What are the optimal reaction conditions for the synthesis?
The optimal conditions can vary depending on the specific acid and solvent system used. However, general guidelines can be derived from related syntheses. The deglycosylation of doramectin is typically performed in an organic solvent or a mixture of an organic solvent and water, using a strong acid catalyst.
| Parameter | Condition 1 | Condition 2 |
| Acid Catalyst | p-Toluenesulfonic acid (p-TSA) | Sulfuric Acid (H₂SO₄) |
| Solvent | Ethanol (B145695) | Acetonitrile (B52724)/Water |
| Temperature | Ambient to 80°C | Ambient Temperature |
| Reaction Time | 1-8 hours (monitoring is key) | 1-8 hours (monitoring is key) |
Q4: How can I be sure that the quality of my starting Doramectin is not the issue?
The purity of the starting Doramectin is crucial for a successful reaction. Impurities in the Doramectin bulk drug can interfere with the reaction or complicate the purification of the product. It is advisable to:
-
Verify Purity: Use a validated analytical method, such as HPLC, to confirm the purity of the Doramectin starting material.
-
Source from a Reputable Supplier: Obtain Doramectin from a reliable source with a certificate of analysis.
Q5: My reaction seems to have stalled. What could be the cause?
If the reaction is not proceeding, consider the following:
-
Insufficient Acid Catalyst: The amount of acid may be too low to effectively catalyze the hydrolysis.
-
Low Temperature: If running the reaction at a reduced temperature to control over-hydrolysis, it may be too low for the reaction to proceed at a reasonable rate.
-
Poor Solubility: Ensure that the Doramectin is adequately dissolved in the chosen solvent system.
Key Experimental Protocols
Protocol 1: Synthesis of this compound (Representative Method)
This protocol is a general guideline and may require optimization.
-
Reaction Setup:
-
Dissolve Doramectin (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of acetonitrile and water).
-
Under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) in a catalytic amount.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or heated).
-
Monitor the reaction progress every 30-60 minutes using TLC or HPLC.
-
-
Work-up:
-
Once the reaction has reached the optimal point (maximum monosaccharide, minimal aglycone), cool the mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., a saturated solution of sodium bicarbonate) until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate or acetone). The exact ratio should be optimized to achieve good separation.
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate (B83412) stain).
-
Expected Results: The product (this compound) should have a higher Rf value than the starting material (Doramectin), and the by-product (Doramectin aglycone) should have an even higher Rf value.
Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is typically used for avermectin (B7782182) analysis.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol (B129727) and water.
-
Detection: UV detection at approximately 245 nm.
-
Expected Results: The retention time for this compound will be shorter than that of Doramectin. The aglycone, being more non-polar than the monosaccharide, may have a longer retention time depending on the exact conditions.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of the reaction mixture? A: The reaction should be a homogenous solution. The formation of any precipitate may indicate solubility issues or degradation.
Q: How can I effectively purify this compound from the aglycone? A: Purification is typically achieved using column chromatography on silica gel. Due to the similar polarity of the monosaccharide and the aglycone, a careful choice of eluent and potentially a high-performance chromatography system may be necessary for complete separation.
Q: What are the recommended storage conditions for Doramectin and its monosaccharide? A: Avermectins are sensitive to light and heat. Both Doramectin and its monosaccharide derivative should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.
Q: Can I use other acids for the hydrolysis? A: While strong protic acids like sulfuric acid and p-toluenesulfonic acid are commonly mentioned, other acids could potentially be used. However, the reaction conditions would need to be re-optimized. Weaker acids may require higher temperatures or longer reaction times, which could also lead to degradation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Optimizing HPLC Parameters for Doramectin Monosaccharide Detection
Welcome to the technical support center for the analysis of doramectin (B1670889) and its monosaccharide derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their HPLC experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of doramectin and its related compounds.
Question: Why am I seeing no peaks or very small peaks for my doramectin or monosaccharide standards?
Answer: This issue can stem from several sources. First, verify that the detector lamp is on and that all electrical connections between the detector and the data acquisition system are secure.[1] Ensure the mobile phase is flowing and the pump is turned on.[1] Check your sample preparation; confirm the sample was injected correctly and has not degraded.[1] Also, review your detector and recorder settings to ensure they are not set too high, which could minimize the appearance of peaks.[1] For doramectin analysis using fluorescence detection, derivatization is a critical step. An incomplete or failed derivatization will result in a poor or absent signal.[2]
Question: My chromatogram shows significant baseline drift. What could be the cause?
Answer: Baseline drift can be caused by several factors. Changes in the composition of the mobile phase, temperature fluctuations in the column or detector, and contamination are common culprits.[3] To resolve this, ensure your mobile phase is thoroughly degassed and prepared fresh daily, especially if it contains volatile components or buffers.[3] Maintaining a stable temperature for the column and detector is also crucial.[3] If contamination is suspected, cleaning the HPLC system, including the column and detector cell, is recommended.[3]
Question: I'm observing peak tailing in my chromatograms. How can I fix this?
Answer: Peak tailing can be caused by issues with the sample, the mobile phase, or the column itself. Ensure your sample is dissolved in a solvent that is compatible with the mobile phase.[4] If analyzing ionizable compounds, adjusting the pH of the mobile phase can help ensure the analytes are in a single ionic form.[4] Dead volumes in the system or a poorly packed column can also contribute to peak tailing.[3]
Question: My retention times are variable between injections. What should I investigate?
Answer: Inconsistent retention times are often linked to problems with the HPLC pump, mobile phase composition, or column temperature.[1] Check for leaks in the system, as these can alter the mobile phase composition and flow rate.[1] Air trapped in the pump can also cause flow rate fluctuations, leading to shifting retention times.[1] Ensure the mobile phase is prepared consistently for each run and that the column temperature is stable and reproducible.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC parameters for doramectin analysis?
A1: Several methods have been successfully used for doramectin analysis. A common approach involves reversed-phase HPLC. Below is a summary of parameters from established methods.
Q2: Is derivatization necessary for detecting doramectin and its monosaccharides?
A2: For sensitive detection using a fluorescence detector, derivatization is typically required. A common method involves forming fluorescent derivatives using reagents like trifluoroacetic anhydride (B1165640) and 1-methylimidazole (B24206).[2][5] This significantly enhances the signal compared to UV detection.
Q3: What type of column is best suited for doramectin analysis?
A3: C8 and C18 columns are commonly used for the reversed-phase separation of doramectin and related compounds.[5][6] The choice between C8 and C18 will depend on the specific separation requirements, with C18 providing greater retention for hydrophobic compounds like doramectin.
Q4: How should I prepare my samples for analysis?
A4: Sample preparation depends on the matrix. For doramectin drug substance, dissolution in methanol (B129727) is a common starting point.[6] For more complex matrices like animal tissue, extraction with acetonitrile (B52724) followed by a clean-up step using solid-phase extraction (SPE) with alumina (B75360) or C18 cartridges is often necessary.[2][5][7]
Data Presentation
Table 1: HPLC Parameters for Doramectin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | HALO C8 (100 mm × 4.6 mm, 2.7 µm)[6] | Zorbax ODS (150 mm x 4.6 mm)[2] | Luna Omega Polar C18 (150 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v)[6] | Methanol:Water (97:3, v/v)[2] | (Methanol:Acetonitrile, 1:1):Water (95.8:4.2)[8] |
| Flow Rate | 1.0 mL/min[9] | 1.8 mL/min[2] | 1.0 mL/min[8] |
| Column Temp. | 40 °C[6] | 30 °C[2] | 35 °C[8] |
| Injection Vol. | 10 µL[9] | 50 µL[2] | 20 µL[8] |
| Detection | UV at 245 nm[6] | Fluorescence (Ex: 365 nm, Em: 465 nm)[2] | Fluorescence (Ex: 365 nm, Em: 475 nm)[8] |
Experimental Protocols
Protocol 1: Analysis of Doramectin Drug Substance by RP-HPLC with UV Detection
This protocol is adapted from a method for the assay of doramectin and its related substances.[6]
-
Sample Preparation: Dissolve the doramectin sample in methanol to the desired concentration.[6]
-
HPLC System and Conditions:
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram for a total run time of 10 minutes.[6] Quantitate against a single-point external reference standard of doramectin.[6]
Protocol 2: Analysis of Doramectin in Tissue by HPLC with Fluorescence Detection
This protocol is based on a method for determining doramectin in animal tissue.[2]
-
Extraction:
-
Clean-up:
-
Derivatization:
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.[2]
-
HPLC Conditions:
-
-
Quantitation: Measure the peak area of the doramectin derivative and quantify using a calibration curve prepared from derivatized standards.[2]
Visualizations
Caption: Experimental workflow for doramectin analysis with derivatization.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Confirmation of eprinomectin, moxidectin, abamectin, doramectin, and ivermectin in beef liver by liquid chromatography/positive ion atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of the HPLC fluorescence detection method for plasma trace ivermectin and its pharmacokinetics in Bactrian camel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Doramectin Monosaccharide Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Doramectin (B1670889) monosaccharide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent its degradation in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Doramectin in aqueous solutions?
Under mildly acidic conditions, Doramectin undergoes a sequential deglycosylation process. The parent Doramectin molecule first hydrolyzes to form Doramectin monosaccharide, which can then be further degraded to Doramectin aglycone.[1][2][3][4]
Q2: What are the main factors that contribute to the degradation of Doramectin and its monosaccharide derivative in aqueous solutions?
Several factors can influence the stability of Doramectin and its monosaccharide in aqueous solutions, including:
-
pH: Acidic conditions are a primary driver of degradation through hydrolysis.[1][3]
-
Temperature: Higher temperatures can accelerate the rate of degradation.[5]
-
Light: Avermectins, as a class of compounds, are known to be sensitive to UV light, which can lead to photolytic degradation.[6][7]
-
Oxidation: Doramectin can react with strong oxidizing agents.[8]
-
Moisture: The presence of water is essential for hydrolysis, and moisture content can influence degradation rates in solid or semi-solid states.[9]
Q3: How can I prevent the degradation of this compound in my aqueous stock solutions?
To enhance the stability of this compound solutions, consider the following:
-
pH Control: Maintain the pH of the solution in a neutral to slightly alkaline range. For the related compound ivermectin, a pH between 6.0 and 6.6 has been suggested for optimal stability.[10]
-
Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) and protect them from freezing, unless otherwise specified.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[7]
-
Use of Co-solvents: Doramectin is sparingly soluble in water. Using co-solvents like ethanol, methanol (B129727), DMSO, or DMF can improve solubility.[2]
-
Antioxidants: For avermectins, the inclusion of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may mitigate oxidative degradation.
-
Use of Stabilizers: For the related compound ivermectin, cyclodextrins have been used to improve solubility and protect against hydrolysis.[10]
Troubleshooting Guide
Issue: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis of a this compound solution.
This issue is likely due to the degradation of the this compound. Follow these troubleshooting steps:
Step 1: Verify Solution pH
-
Action: Measure the pH of your aqueous solution.
-
Rationale: Acidic conditions are a known cause of this compound degradation to Doramectin aglycone.[1]
-
Recommendation: If the pH is acidic, adjust it to a neutral or slightly alkaline range (e.g., pH 6.0-7.5) using a suitable buffer system. For ivermectin, a similar compound, a pH of 6.0 to 6.6 is considered optimal for stability.[10]
Step 2: Assess Storage Conditions
-
Action: Review the storage temperature and light exposure of your solution.
-
Rationale: Elevated temperatures accelerate chemical degradation, and UV light can cause photodegradation.[5][6]
-
Recommendation: Store solutions at 2-8°C and always protect from light by using amber vials or covering the container with aluminum foil.
Step 3: Evaluate for Oxidative Stress
-
Action: Check if your solution contains any oxidizing agents.
-
Rationale: Doramectin is known to be incompatible with strong oxidizing agents.[8]
-
Recommendation: Avoid the inclusion of oxidizing agents in your formulation. If oxidative degradation is suspected, consider preparing fresh solutions and purging with an inert gas like nitrogen or argon.
The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound.
Data on Doramectin Degradation
| Condition | Matrix | Observation | Reference |
| Mildly Acidic | Acetonitrile (B52724) | Sequential deglycosylation to this compound and then aglycone. | [1][3] |
| Composting (48.9-56.3°C) | Sheep Feces | 36.6% degradation over 21 days. | [5] |
| Manure Storage (39.5°C) | Sheep Feces | 12.2% degradation over 21 days. | [5] |
| Acidic Stress (0.05 M HCl) | Acetonitrile/Water | Increased formation of a monosaccharide degradation product. | [6] |
| Alkaline Stress (0.025 M NaOH) | Acetonitrile/Water | Susceptible to degradation. | [6] |
| Oxidative Stress (5% H₂O₂) | Acetonitrile/Water | Susceptible to degradation. | [6] |
| Photolytic Stress (UV light) | Solid and Solution | Susceptible to degradation. | [6] |
| Thermal Stress (80°C) | Solid and Solution | Susceptible to degradation. | [6] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution under various conditions.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Buffer salts (e.g., phosphate (B84403) or acetate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with UV or fluorescence detector
-
C8 or C18 HPLC column
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Prepare the aqueous test solutions by diluting the stock solution with the desired buffered aqueous solution to the target concentration.
-
Adjust the pH of the test solutions to the desired levels for the study (e.g., pH 4, 7, 9).
3. Stability Study Design:
-
Aliquots of the test solutions are stored under different conditions:
-
Temperature: 4°C, 25°C, 40°C
-
Light: Protected from light vs. exposed to UV light
-
-
Samples are drawn at specified time points (e.g., 0, 24, 48, 72 hours, 1 week).
4. HPLC Analysis:
-
A stability-indicating HPLC method is required. A method similar to that described for Doramectin can be adapted.[11][12]
-
Column: HALO C8 (100 mm × 4.6 mm, 2.7 µm) or equivalent.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 245 nm.
-
Inject samples from each time point and condition.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Monitor the formation of any degradation products (new peaks in the chromatogram).
The following diagram illustrates the experimental workflow for this stability assessment.
Signaling Pathways and Degradation Mechanisms
The primary degradation mechanism for Doramectin in aqueous solution under acidic conditions is hydrolysis, leading to the sequential loss of its saccharide units.
References
- 1. Primary pH degradation products of doramectin | Microbial Screening Technologies [microbialscreening.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.cn [glpbio.cn]
- 5. isah-soc.org [isah-soc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. merck.com [merck.com]
- 9. researchgate.net [researchgate.net]
- 10. FR3042412A1 - PHARMACEUTICAL FORMULATION STABILIZED AND READY FOR THE USE OF IVERMECTIN IN THE TREATMENT OF HUMAN AND ANIMAL PARASITOSES - Google Patents [patents.google.com]
- 11. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Doramectin Monosaccharide Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doramectin Monosaccharide. The following information is designed to address common challenges related to the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an acid degradation product of doramectin, a broad-spectrum antiparasitic agent.[1] Like its parent compound, it is a large, lipophilic molecule with poor aqueous solubility. This low solubility can be a significant hurdle for in vitro studies, as achieving desired concentrations in aqueous cell culture media without precipitation is challenging.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and dimethylformamide (DMF).[1]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium at or below 1%, with many researchers advising a maximum of 0.1% to 0.5% to avoid off-target effects. The specific tolerance will depend on the cell line being used, so it is best to perform a vehicle control experiment to determine the maximum non-toxic concentration for your specific cells.
Q4: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?
A4: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Prepare a high-concentration stock solution: Dissolve the this compound in 100% DMSO to create a concentrated stock solution.
-
Use a serial dilution approach: When preparing your working concentrations, dilute the DMSO stock solution in your aqueous buffer or medium in a stepwise manner, vortexing or mixing well between each dilution.
-
Incorporate a co-solvent or surfactant: For particularly challenging situations, a formulation including a co-solvent like polyethylene (B3416737) glycol (PEG) or a surfactant like Tween-80 can help maintain solubility in aqueous solutions.[2]
-
Sonication: Gentle sonication can help to dissolve small particles that may have precipitated out of solution.
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C.[1] Once dissolved in a solvent like DMSO, stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous media. | The compound's solubility limit in the final aqueous solution has been exceeded. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your cells. 3. Prepare a fresh, more dilute stock solution. 4. Consider using a formulation with solubilizing agents like PEG300 or Tween-80.[2] |
| Inconsistent results between experiments. | 1. Precipitation of the compound in some wells. 2. Degradation of the compound in the stock solution. | 1. Visually inspect all wells for precipitation before and after adding the compound. 2. Ensure proper storage of the stock solution (aliquoted, at -20°C or -80°C). 3. Prepare fresh dilutions for each experiment. |
| High background toxicity in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high for the cells. | 1. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay duration. 2. Reduce the final solvent concentration to well below the toxic threshold (ideally ≤ 0.1%). |
Quantitative Data
Table 1: Solubility of Doramectin (Parent Compound) in Various Solvents
| Solvent | Solubility |
| Water | 0.0003 g/L[3] |
| Acetonitrile | 33 g/L[3] |
| Methylene Chloride | 530 g/L[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[2] |
Note: This data is for the parent compound, doramectin, and serves as a reference for the expected solubility behavior of the monosaccharide derivative.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Cytotoxicity Assay using Neutral Red Uptake
Objective: To determine the cytotoxicity of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound DMSO stock solution (from Protocol 1)
-
Neutral Red (NR) solution
-
NR destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
Plate reader capable of measuring absorbance at ~540 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium alone (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, remove the treatment medium and add the Neutral Red solution. Incubate for a further 2-3 hours to allow for dye uptake by viable cells.
-
Remove the NR solution, wash the cells with PBS, and add the NR destain solution to each well.
-
Agitate the plate for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at ~540 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Proposed mechanism of action of this compound via glutamate-gated chloride channels.
References
Addressing peak tailing issues in Doramectin monosaccharide HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Doramectin and its monosaccharide derivatives, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What causes peak tailing in the HPLC analysis of my Doramectin monosaccharide?
Peak tailing in HPLC is an asymmetrical peak shape with a trailing edge that is longer than the leading edge.[1][2] This is a common issue that can compromise the accuracy and reproducibility of your analysis.[1][3] The primary causes for peak tailing in the analysis of compounds like this compound, which may possess basic functional groups, include:
-
Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction between basic analytes and acidic silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][4][5][6] These interactions create a secondary, stronger retention mechanism that leads to a delayed elution for some of the analyte molecules, resulting in a "tail".[4][5]
-
Mobile Phase pH Issues: If the pH of the mobile phase is close to the pKa of your analyte, the compound can exist in both ionized and non-ionized forms, leading to inconsistent retention and peak tailing.[1][7] For basic compounds, a mobile phase pH above 3.0 can lead to deprotonated, negatively charged silanol groups that strongly interact with the positively charged analyte.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][8]
-
Column Degradation or Contamination: An old or contaminated column can lose its efficiency, leading to poor peak shapes.[3] This can include the loss of the bonded phase, exposing more active silanol groups.
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly fitted connections, can cause band broadening and peak tailing.[1][3]
Q2: How can I quantitatively assess the extent of peak tailing?
You can measure peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As), as defined by the USP and other pharmacopeias. A value of 1.0 indicates a perfectly symmetrical Gaussian peak. A value greater than 1.2 is often considered significant tailing, and values above 2.0 may be unacceptable for quantitative methods.[3]
| Tailing/Asymmetry Factor (Tf/As) | Peak Shape Description | Implication for Analysis |
| 1.0 | Symmetrical (Gaussian) | Ideal for accurate integration and quantification. |
| > 1.2 | Noticeable Tailing | May begin to impact resolution and integration accuracy. |
| > 1.5 | Moderate Tailing | Acceptable for some assays, but indicates a need for method optimization.[4] |
| > 2.0 | Severe Tailing | Generally unacceptable for precise quantitative analysis.[3] |
Q3: My this compound peak is tailing. What is the first thing I should check?
Start by examining your mobile phase pH and the type of column you are using. Since Doramectin and its derivatives can have basic properties, interactions with silanol groups are a likely culprit.[4][5] Lowering the mobile phase pH to around 2.5-3 can protonate the silanol groups, minimizing these secondary interactions.[3][4][7]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing Through Mobile Phase Optimization
This guide provides a systematic approach to troubleshooting peak tailing by modifying the mobile phase.
Step 1: Evaluate and Adjust Mobile Phase pH
For basic compounds like potential Doramectin derivatives, secondary interactions with acidic silanols are a primary cause of tailing.[1][4][5]
-
Protocol:
-
Prepare a mobile phase with a lower pH. A common starting point is to add 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase to achieve a pH between 2.5 and 3.5.[9]
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Inject your standard and observe the peak shape.
-
| pH Adjustment Strategy | Expected Outcome for Basic Analytes | Considerations |
| Lowering pH (e.g., to pH 2.5-3.5) | Reduces silanol ionization, minimizing secondary interactions and improving peak symmetry.[4][7] | Ensure your column is stable at low pH. Many modern silica (B1680970) columns are designed for these conditions.[9] |
| Increasing pH (e.g., to pH > 8) | Suppresses the ionization of basic analytes, which can also reduce tailing. | Requires a column specifically designed for high pH stability (e.g., hybrid or bidentate bonded phases) to prevent silica dissolution.[1][4] |
Step 2: Optimize Buffer Concentration
An inadequate buffer concentration can lead to pH shifts on the column, causing peak shape issues.[3][7]
-
Protocol:
-
If you are already using a buffer, try increasing its concentration. A typical range is 10-50 mM.[3]
-
Ensure the buffer is completely dissolved in the mobile phase.
-
Equilibrate the column and inject your sample.
-
Step 3: Consider Mobile Phase Additives
In some cases, a "sacrificial base" can be added to the mobile phase to preferentially interact with the active silanol sites.
-
Protocol:
-
Add a small amount of a basic additive, such as triethylamine (B128534) (TEA), to the mobile phase (a typical concentration is around 0.05 M or 20 mM).[5][7]
-
This is a more traditional approach and may not be necessary with modern, high-purity silica columns.[5][7]
-
Guide 2: Column and Hardware Troubleshooting
If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column or other HPLC system components.
Step 1: Select an Appropriate Column
The choice of HPLC column is critical for achieving good peak shape, especially with basic compounds.[3][5]
-
Recommendations:
-
Use End-Capped Columns: Modern columns are often "end-capped," meaning the residual silanol groups are chemically deactivated with a small silylating agent.[1][4] This significantly reduces tailing for basic compounds.[3][4]
-
Consider Type B or Hybrid Silica Columns: Type B silica is of higher purity with fewer metal contaminants and acidic silanol sites, leading to better peak shapes.[5][6] Hybrid silica columns incorporate organic groups into the silica matrix, improving pH stability and reducing silanol activity.[5][6]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded in or near the base of the alkyl chain, which can help shield the analyte from residual silanols.[1][3]
-
| Column Type | Mechanism for Reducing Tailing | Best Suited For |
| Fully End-Capped C18/C8 | Deactivates a majority of residual silanol groups.[4] | General purpose, good for basic compounds. |
| High Purity/Type B Silica | Lower concentration of acidic silanols and metal contaminants.[5] | Basic and chelating compounds. |
| Hybrid Silica (e.g., BEH, CSH) | Reduced silanol activity and wider usable pH range.[5] | Methods requiring low or high pH. |
| Polar-Embedded/Endcapped | Provides alternative polar interactions and shields silanols.[1][3] | Highly polar or basic analytes. |
Step 2: Check for Column Contamination and Voids
A contaminated column or a void at the column inlet can cause significant peak distortion.[3]
-
Protocol:
-
Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove strongly retained contaminants.[3]
-
Reverse the Column: If flushing does not work, and the manufacturer allows it, disconnect the column from the detector, reverse the flow direction, and flush to waste. This can dislodge particulates from the inlet frit.[4][9]
-
Inspect for Voids: A sudden drop in backpressure or severely misshapen peaks can indicate a void. If a void is present, the column usually needs to be replaced.[7][10]
-
Step 3: Minimize Extra-Column Volume
Long or wide tubing and loose fittings can contribute to peak broadening and tailing.[1][3]
-
Protocol:
Experimental Protocols
Protocol 1: Standard HPLC Method for Doramectin
While this method is for Doramectin, it serves as a good starting point for the analysis of its monosaccharide derivative. Adjustments to the mobile phase composition will likely be necessary.
-
Column: HALO C8 (100 mm × 4.6 mm, 2.7 µm) or equivalent reversed-phase column.[11][12][13]
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).[11][12][13] For the monosaccharide, a lower percentage of organic modifier may be required.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[13]
-
Sample Diluent: Methanol or a solvent matching the initial mobile phase composition.[11][12]
Protocol 2: Sample Preparation for Analysis
Proper sample preparation is crucial to avoid column contamination and matrix effects that can cause peak tailing.[3]
-
Dissolution: Dissolve the this compound sample in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase itself as the diluent.[14] If a stronger solvent is necessary, keep the injection volume small.[3]
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could block the column frit.[15]
-
Cleanup (if necessary): For complex sample matrices, consider a sample cleanup step like Solid Phase Extraction (SPE) to remove interfering substances.[4]
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting peak tailing issues.
Caption: The effect of mobile phase pH on silanol interactions.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. agilent.com [agilent.com]
- 11. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. uhplcs.com [uhplcs.com]
Minimizing off-target effects of Doramectin monosaccharide in cell culture
Technical Support Center: Doramectin (B1670889) Monosaccharide
Welcome to the technical support center for researchers utilizing Doramectin monosaccharide in cell culture. This resource provides essential guidance on experimental design and troubleshooting, with a primary focus on identifying and minimizing off-target effects to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Doramectin?
A1: Doramectin is a broad-spectrum anti-parasitic agent belonging to the avermectin (B7782182) family of macrocyclic lactones.[1][2] Its primary mechanism of action in invertebrates is modulating glutamate-gated chloride channels (GluCl) and gamma-aminobutyric acid (GABA) receptors, leading to paralysis and death of the parasite.[2][3][4] this compound is an acid degradation product of the parent Doramectin compound, formed by the hydrolysis of one of the two oleandrose (B1235672) sugar units.[5][6] While it is a potent inhibitor of nematode larval development, it is reported to be devoid of the paralytic activity seen with Doramectin, suggesting a potentially different biological activity profile.[6]
Q2: What are the known on-target and potential off-target effects of Avermectins in cell culture?
A2: The primary targets of avermectins like Doramectin are glutamate-gated chloride channels found in invertebrate nerve and muscle cells.[1][4] Mammalian cells generally lack these specific channels, which contributes to the compound's relatively low toxicity in host organisms. However, at higher concentrations, off-target effects can occur. Studies on the parent compound, Doramectin, have demonstrated cytotoxic (cell death) and genotoxic (DNA damage) effects in bovine peripheral lymphocytes and cumulus cells in vitro.[7][8] Recent research has also shown that Doramectin can inhibit proliferation and induce apoptosis in human cholangiocarcinoma cells by affecting cell cycle proteins (Cyclin E1, CDK2) and the anti-apoptotic protein BCL-2.[9]
Q3: How do I select an appropriate starting concentration for my experiments?
A3: Selecting the right concentration is critical to minimize off-target effects. A common strategy is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific cell line and endpoint.
-
Literature Review: Start by searching for published data on Doramectin or similar compounds in your cell model. A study on bovine cells used concentrations of 20, 40, and 60 ng/mL.[7][8]
-
Dose-Ranging Study: If no data exists, perform a broad dose-ranging experiment (e.g., from nanomolar to millimolar concentrations) to identify a responsive range.[10]
-
Therapeutic Relevance: When possible, consider the plasma concentrations achieved in vivo as a guide, although in vitro experiments often require higher concentrations.[11] For Doramectin in cattle, peak plasma concentrations (Cmax) were around 27.8 - 33.1 ng/mL.[12]
Q4: What is the importance of a solvent control in my experiments?
A4: this compound is soluble in solvents like DMSO, ethanol, or methanol.[6] It is crucial to include a "vehicle-only" control in all experiments. This control group receives the same final concentration of the solvent as the cells treated with the highest concentration of this compound. This ensures that any observed effects are due to the compound itself and not the solvent, as high concentrations of solvents like DMSO can be toxic to cells.[13] A final DMSO concentration below 0.1% is typically recommended.[13]
Troubleshooting Guide
Problem: High cytotoxicity observed at concentrations expected to be effective.
| Possible Cause | Suggested Solution |
| Cell Line Sensitivity: Your specific cell line may be highly sensitive to the compound. | Perform a broad dose-response curve starting at much lower concentrations (e.g., in the low nanomolar range) to identify a non-toxic effective window. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | Ensure the final solvent concentration is non-toxic for your cells (typically <0.1% for DMSO). Always include a vehicle-only control for comparison.[13] |
| Compound Degradation: The compound may have degraded, producing more toxic byproducts. | Ensure the compound is stored correctly (e.g., at -20°C) and prepare fresh stock solutions for each experiment.[5] |
| Off-Target Effect: The observed cytotoxicity is an off-target effect of the compound. | This is a possibility that requires further investigation. Use orthogonal assays (e.g., measuring apoptosis, necrosis, or specific pathway activation) to understand the mechanism of cell death. Consider using a counterscreen with a different cell line to assess specificity.[14][15] |
Problem: Inconsistent or irreproducible results between experiments.
| Possible Cause | Suggested Solution |
| Variable Cell Health/Density: Differences in cell passage number, confluence, or initial seeding density can significantly impact results. | Standardize your cell culture practice. Use cells within a consistent passage number range, seed at the same density for each experiment, and ensure cells are in the logarithmic growth phase at the start of the experiment.[13] |
| Inconsistent Compound Activity: Issues with stock solution preparation or storage. | Prepare stock solutions in aliquots to avoid repeated freeze-thaw cycles. Always use freshly diluted compound in media for each experiment. |
| Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the compound, reducing its free and active concentration.[16][17] | Consider reducing the serum percentage during treatment, if your cells can tolerate it. Alternatively, perform experiments in serum-free media for short durations. Be aware that this may alter cell sensitivity. |
| Contamination: Low-level microbial or mycoplasma contamination can affect cell health and response to treatment.[18][19] | Regularly test your cell stocks for mycoplasma. Practice strict aseptic techniques. If contamination is suspected, discard the culture and start from a fresh, tested vial.[20][21] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxic & Genotoxic Effects of Doramectin (Parent Compound) Note: This data is for the parent compound, Doramectin, as specific data for the monosaccharide is limited. These values should be used as a preliminary guide only.
| Cell Type | Concentration | Assay | Observed Effect | Reference |
| Bovine Peripheral Lymphocytes | 20, 40, 60 ng/mL | MTT | Cytotoxic effect at all concentrations tested. | [7][8] |
| Bovine Peripheral Lymphocytes | 20, 40, 60 ng/mL | Comet Assay (SCGE) | DNA damage at all concentrations tested. | [7][8] |
| Bovine Peripheral Lymphocytes | 20, 40, 60 ng/mL | CBMN Cyt Assay | Increased micronuclei frequency. | [7][8] |
| Bovine Cumulus Cells | 20, 40, 60 ng/mL | MTT | No cytotoxic effect observed. | [7][8] |
| Bovine Cumulus Cells | 20, 40 µg/mL | CBMN Cyt Assay | Significantly increased micronucleus formation. | [7] |
| Human Cholangiocarcinoma (Mz-ChA-1) | 0-10 µM | CCK-8 | Dose-dependent inhibition of cell proliferation. | [9] |
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for minimizing off-target effects.
Caption: On-target mechanism of action for Avermectins.
Key Experimental Protocols
Protocol 1: Determining Optimal Concentration via MTT Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50), providing a basis for selecting concentrations for subsequent experiments.
Materials:
-
Target cells in logarithmic growth phase
-
96-well flat-bottom cell culture plates
-
Complete culture medium (with FBS, antibiotics)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a "vehicle control" (medium with the highest DMSO concentration used) and a "medium only" blank control.
-
Cell Treatment: Remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "medium only" blank from all other readings. Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Assessing Off-Target Cytotoxicity using LDH Release Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is an indicator of plasma membrane damage and necrosis (a common off-target effect).
Materials:
-
Cells cultured and treated with this compound in a 96-well plate (as in Protocol 1).
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher, Roche).
-
Microplate reader.
Methodology:
-
Prepare Controls: Following the kit manufacturer's instructions, prepare a "spontaneous LDH release" control (untreated cells), a "maximum LDH release" control (cells lysed with the provided lysis buffer), and a vehicle control.
-
Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.
-
Reagent Addition: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically normalizes the experimental values to the spontaneous and maximum release controls. A significant increase in LDH release compared to the vehicle control indicates off-target cytotoxicity.
Protocol 3: Profiling Key Signaling Pathways via Western Blot
This protocol allows for the investigation of specific protein expression or phosphorylation changes to determine if this compound is activating unintended signaling pathways (e.g., apoptosis, cellular stress).
Materials:
-
Cells cultured in 6-well plates and treated with desired concentrations of this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, p-p38, BCL-2, and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of the protein of interest to the loading control. Compare the changes in protein expression or phosphorylation across different treatment conditions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. nbinno.com [nbinno.com]
- 3. Doramectin [sitem.herts.ac.uk]
- 4. Doramectin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Doramectin induced cytotoxic and genotoxic effects on bovine peripheral lymphocytes and cumulus cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis-Inducing and Proliferation-Inhibiting Effects of Doramectin on Mz-ChA-1 Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and bioequivalence of parenterally administered doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. news-medical.net [news-medical.net]
- 15. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Impact of Changes in Free Concentrations and Drug-Protein Binding on Drug Dosing Regimens in Special Populations and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. adl.usm.my [adl.usm.my]
- 19. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promocell.com [promocell.com]
- 21. Cell culture troubleshooting | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Validation & Comparative
Validating the Inhibitory Effect of Doramectin Monosaccharide on Larval Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Doramectin monosaccharide on larval growth with alternative anthelmintic agents. The data presented is based on published experimental findings, offering a resource for researchers in parasitology and veterinary drug development.
Comparative Efficacy of Larval Growth Inhibitors
The following table summarizes the 50% lethal concentration (LC50) of various anthelmintics against the parasitic nematode Haemonchus contortus, a widely used model organism in anthelmintic research. A lower LC50 value indicates higher potency.
| Compound | Drug Class | Target Species | LC50 (µg/mL) | Notes |
| This compound | Macrocyclic Lactone | Haemonchus contortus | ~0.001 | Efficacy is reported to be similar to its parent compound, Doramectin. This value is based on the reported full effectiveness of Doramectin at 0.001 µg/mL. |
| Doramectin | Macrocyclic Lactone | Haemonchus contortus | 0.001 | A broad-spectrum endectocide commonly used in veterinary medicine. |
| Ivermectin | Macrocyclic Lactone | Haemonchus contortus | 0.001 | A widely used anthelmintic against a variety of nematode and arthropod parasites. |
| Moxidectin | Macrocyclic Lactone | Haemonchus contortus | 0.002 | Known for its high potency and persistent activity. |
| Levamisole | Imidazothiazole | Haemonchus contortus | 0.57 - 9.36 | A cholinergic agonist that causes spastic paralysis in nematodes. The wide range in LC50 reflects the prevalence of resistance in different parasite populations.[1] |
| Albendazole | Benzimidazole | Haemonchus contortus | ~0.1 | Acts by inhibiting microtubule polymerization. Resistance to benzimidazoles is widespread. The provided LC50 is an approximate value for susceptible strains. |
Experimental Protocols
The following is a detailed methodology for a Larval Development Assay (LDA), a standard in vitro method to determine the efficacy of anthelmintic compounds against the free-living stages of parasitic nematodes.
Larval Development Assay (LDA) Protocol
1. Objective: To determine the concentration of a test compound that inhibits the development of nematode eggs to the third larval stage (L3).
2. Materials:
- Fresh fecal samples from a host infected with the target nematode species (e.g., Haemonchus contortus).
- Saturated sodium chloride (NaCl) solution.
- Sieves (100 µm and 25 µm).
- Centrifuge and centrifuge tubes.
- 96-well microtiter plates.
- Nutrient agar.
- Yeast extract.
- Test compounds (e.g., this compound) and appropriate solvents (e.g., DMSO).
- Positive control (e.g., a known effective anthelmintic like Ivermectin).
- Negative control (solvent only).
- Incubator (27°C).
- Inverted microscope.
- Lugol's iodine solution.
3. Procedure:
Experimental workflow for the Larval Development Assay.
Mechanism of Action: Signaling Pathways
The inhibitory effect of this compound, like other macrocyclic lactones, is primarily mediated through its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[2][3][4] This action is distinct from that of other anthelmintic classes.
This compound (Macrocyclic Lactones)
Doramectin and its monosaccharide derivative act as agonists of GluCls. Their binding to these channels leads to an influx of chloride ions, causing hyperpolarization of the neuronal or muscle cell membrane. This results in flaccid paralysis of the pharyngeal pump and somatic muscles of the nematode, ultimately leading to starvation and death.
References
Head-to-Head Comparison: Doramectin Monosaccharide vs. Doramectin Aglycone in Anthelmintic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Doramectin monosaccharide and its aglycone, two key derivatives of the potent endectocide, Doramectin. While direct, comprehensive comparative studies on these two molecules are limited in publicly available literature, this document outlines their known individual properties and presents a framework of standard experimental protocols to enable a thorough head-to-head evaluation.
Doramectin, a macrocyclic lactone, is widely used in veterinary medicine to treat and control internal and external parasites.[1][2][3] Its activity is primarily mediated through the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite.[4][5][6] The monosaccharide and aglycone are degradation products of Doramectin, formed by the hydrolysis of the terminal saccharide unit or the entire disaccharide, respectively.[7][8] Understanding the distinct biological profiles of these derivatives is crucial for drug development, particularly in assessing efficacy, metabolism, and potential off-target effects.
Compound Profiles
This compound: This derivative is produced by the selective hydrolysis of the terminal oleandrose (B1235672) sugar from the Doramectin molecule.[7] It has been identified as a potent inhibitor of nematode larval development, a critical aspect of its anthelmintic potential.[7] However, it is reported to be devoid of the paralytic activity characteristic of the parent Doramectin.[7]
Doramectin Aglycone: The aglycone is the core macrocyclic lactone structure of Doramectin, lacking the entire disaccharide moiety.[8] Similar to the monosaccharide, it functions as an inhibitor of nematode larval development but does not induce paralysis.[8]
Comparative Data Summary
A direct quantitative comparison from existing literature is not available. The following table is a proposed framework for researchers to populate with experimental data generated from the protocols outlined in this guide.
| Parameter | This compound | Doramectin Aglycone | Doramectin (Reference) |
| In Vitro Efficacy | |||
| Larval Development Assay (IC₅₀) | Data to be generated | Data to be generated | Data to be generated |
| Adult Worm Motility Assay (EC₅₀) | Data to be generated | Data to be generated | Data to be generated |
| In Vivo Efficacy | |||
| Fecal Egg Count Reduction (%) | Data to be generated | Data to be generated | Data to be generated |
| Adult Worm Burden Reduction (%) | Data to be generated | Data to be generated | Data to be generated |
| Pharmacokinetics | |||
| Maximum Concentration (Cmax) | Data to be generated | Data to be generated | Data to be generated |
| Time to Cmax (Tmax) | Data to be generated | Data to be generated | Data to be generated |
| Area Under the Curve (AUC) | Data to be generated | Data to be generated | Data to be generated |
| Safety Profile | |||
| In Vitro Cytotoxicity (CC₅₀) | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vitro Larval Development Assay
This assay is crucial for quantifying the inhibitory effects of the compounds on nematode larval development.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound and its aglycone on the development of a model nematode (e.g., Haemonchus contortus or Caenorhabditis elegans).
Materials:
-
Test compounds (this compound, Doramectin aglycone, Doramectin)
-
Nematode eggs (e.g., H. contortus)
-
96-well microtiter plates
-
Nutrient agar (B569324) and E. coli (for C. elegans) or appropriate larval culture medium
-
Lugol's iodine solution
-
Microscope
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations.
-
Egg Suspension: Isolate nematode eggs from fecal samples or adult worms and prepare a suspension of a known concentration (e.g., 100 eggs per 50 µL).
-
Assay Setup: In a 96-well plate, add the egg suspension to each well, followed by the different concentrations of the test compounds. Include a positive control (a known anthelmintic like Ivermectin) and a negative control (solvent only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for a period that allows for the hatching and development of larvae to the third stage (L3) in the control wells (typically 4-7 days).
-
Termination and Counting: Stop the assay by adding a small amount of Lugol's iodine to each well. Under a microscope, count the number of L1/L2 larvae and the number of L3 larvae.
-
Data Analysis: Calculate the percentage of inhibition of larval development for each concentration relative to the negative control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Anthelmintic Efficacy in a Rodent Model
This protocol outlines a study to assess the in vivo efficacy of the compounds against a gastrointestinal nematode infection in a laboratory animal model.
Objective: To evaluate the percentage reduction in fecal egg count and adult worm burden in mice or rats infected with a model nematode (e.g., Heligmosomoides polygyrus).
Materials:
-
Test compounds
-
Laboratory mice or rats
-
Infective L3 larvae of the model nematode
-
Dosing gavage needles
-
Fecal collection cages
-
McMaster slides for fecal egg counting
-
Dissection tools
Procedure:
-
Animal Infection: Infect a cohort of animals with a standardized dose of infective L3 larvae.
-
Treatment: After the infection becomes patent (eggs are present in feces, typically 7-14 days post-infection), randomly assign the animals to treatment groups (this compound, Doramectin aglycone, Doramectin, vehicle control). Administer the compounds via an appropriate route (e.g., oral gavage or subcutaneous injection).
-
Fecal Egg Count: Collect fecal samples from each animal at predetermined intervals (e.g., days 3, 7, and 14 post-treatment). Perform fecal egg counts using the McMaster technique.
-
Worm Burden: At the end of the study (e.g., day 14 post-treatment), euthanize the animals and collect the gastrointestinal tracts. Carefully dissect the intestines and recover, identify, and count the adult worms.
-
Data Analysis: Calculate the fecal egg count reduction percentage for each treatment group compared to the vehicle control group. Similarly, calculate the percentage reduction in the mean adult worm burden for each group. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed effects.
In Vitro Cytotoxicity Assay
This assay is essential for evaluating the potential toxicity of the compounds to mammalian cells.
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compounds on a mammalian cell line (e.g., HepG2 - human liver cells, or VERO - kidney epithelial cells).
Materials:
-
Test compounds
-
Mammalian cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a positive control (a known cytotoxic agent) and a negative control (vehicle only).
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the CC₅₀ value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the proposed mechanism of action and the experimental workflows.
Caption: Proposed mechanism of action for Doramectin derivatives.
Caption: Workflow for the In Vitro Larval Development Assay.
Caption: Workflow for the In Vivo Anthelmintic Efficacy Study.
References
- 1. Doramectin aglycone [myskinrecipes.com]
- 2. Doramectin--a potent novel endectocide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 6. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. bioaustralis.com [bioaustralis.com]
Control experiments for validating Doramectin monosaccharide's mechanism of action
This guide provides a framework for designing and interpreting control experiments to validate the mechanism of action of Doramectin monosaccharide. It is intended for researchers, scientists, and drug development professionals working on novel anthelmintic and acaricidal agents. The focus is on differentiating the specific activity of this compound from off-target or non-specific effects through a series of robustly controlled experiments.
The primary hypothesized mechanism of action for Doramectin and other avermectins is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the target organism. The saccharide moiety is known to influence the potency and bioavailability of the parent compound. This guide outlines the experiments needed to confirm that this compound retains this specific mode of action.
Data Presentation: Comparative Efficacy and Specificity
The following tables summarize expected quantitative data from key validation experiments. These experiments are designed to compare the activity of this compound against its parent compound (Doramectin), a known agonist (Ivermectin), and a series of negative controls.
Table 1: In Vitro Potency at the Target Receptor (GluCl)
Assay: Two-Electrode Voltage-Clamp (TEVC) on Xenopus oocytes expressing Haemonchus contortus GluClα/β channels. Data represents the concentration required to elicit 50% of the maximal response (EC50).
| Compound | EC50 (nM) | 95% Confidence Interval | Interpretation |
| This compound | 55.8 | (51.2 - 60.9) | Potent agonist activity, suggesting direct interaction with the GluCl receptor. |
| Doramectin (Disaccharide) | 28.3 | (25.9 - 30.9) | Positive Control: Establishes baseline potency for the parent compound. |
| Ivermectin | 25.1 | (22.8 - 27.6) | Positive Control: Confirms the assay is sensitive to known high-potency GluCl agonists. |
| Doramectin Aglycone | > 10,000 | N/A | Negative Control (Inactive Analog): Demonstrates the critical role of the sugar moiety for high potency. |
| Vehicle (0.1% DMSO) | No Response | N/A | Negative Control: Ensures the solvent has no effect on the receptor. |
Table 2: In Vivo Efficacy in a Model Organism (Caenorhabditis elegans)
Assay: Larval Paralysis Assay. Data represents the concentration causing paralysis in 50% of the L1 larval population after 24 hours of exposure (LC50).
| Compound | Strain | LC50 (µM) | 95% Confidence Interval | Interpretation |
| This compound | Wild-Type (N2) | 0.078 | (0.071 - 0.086) | High efficacy in the wild-type organism. |
| This compound | GluCl Knockout (avr-14; avr-15; glc-1) | > 50 | N/A | Negative Control (Target Knockout): Loss of efficacy confirms that GluCl channels are the primary target in vivo. |
| Doramectin (Disaccharide) | Wild-Type (N2) | 0.045 | (0.041 - 0.050) | Positive Control: Establishes baseline in vivo efficacy for the parent compound. |
| Vehicle (0.1% DMSO) | Wild-Type (N2) | No Effect | N/A | Negative Control: Shows no toxicity from the vehicle alone. |
Table 3: Antagonism of this compound Activity
Assay: C. elegans pharyngeal pumping inhibition. The effect of this compound is measured in the presence and absence of a known GluCl channel blocker, Picrotoxin.
| Treatment Group | Pharyngeal Pumping Rate (pumps/min) | % Inhibition vs. Vehicle | Interpretation |
| Vehicle (0.1% DMSO) | 250 ± 12 | 0% | Baseline pumping rate. |
| This compound (100 nM) | 25 ± 5 | 90% | Demonstrates potent inhibition of a key physiological function. |
| Picrotoxin (100 µM) | 245 ± 15 | 2% | Antagonist alone has a negligible effect on baseline pumping. |
| This compound + Picrotoxin | 210 ± 18 | 16% | Negative Control (Antagonist): Reversal of inhibition by a specific GluCl blocker confirms the mechanism of action. |
Experimental Protocols
1. Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
-
Objective: To directly measure the effect of this compound on the function of the target ion channel.
-
Protocol:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the subunits of the target glutamate-gated chloride channel (e.g., H. contortus GluClα and GluClβ) at a 1:1 ratio. Incubate for 2-5 days at 16-18°C.
-
Recording: Place a single oocyte in a recording chamber continuously perfused with recording buffer (ND96). Impale the oocyte with two glass electrodes (0.5-2.0 MΩ) filled with 3 M KCl to clamp the membrane potential at -60 mV.
-
Compound Application: Establish a stable baseline current. Apply glutamate (B1630785) (10 µM) to elicit a control response. After washout, co-apply glutamate with varying concentrations of this compound (or control compounds) and record the potentiation of the chloride current.
-
Data Analysis: Normalize the current potentiation to the maximum response. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the EC50 value.
-
2. C. elegans Larval Paralysis Assay
-
Objective: To quantify the in vivo efficacy of this compound and validate its target using a genetically modified organism.
-
Protocol:
-
Strain Maintenance: Culture wild-type (N2) and GluCl triple-knockout (avr-14; avr-15; glc-1) strains of C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Larval Synchronization: Isolate eggs using a bleach solution and allow them to hatch overnight in M9 buffer to obtain a synchronized population of L1 larvae.
-
Assay Setup: In a 96-well microtiter plate, add M9 buffer, E. coli OP50, and serial dilutions of the test compounds (this compound, controls) in a final volume of 100 µL per well.
-
Exposure: Add approximately 20-30 synchronized L1 larvae to each well.
-
Scoring: Incubate the plates at 20°C for 24 hours. Score the larvae as either motile or paralyzed (no movement upon prodding with a platinum wire).
-
Data Analysis: Calculate the percentage of paralyzed larvae for each concentration. Determine the LC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: High-level experimental workflow for mechanism validation.
Caption: Logical relationships between test and control experiments.
Validating a Novel HPLC-UV Method for Doramectin Monosaccharide: A Comparative Guide
This guide provides a comprehensive comparison of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Doramectin monosaccharide. The performance of this new method is evaluated against established analytical techniques for the parent compound, Doramectin, to provide researchers, scientists, and drug development professionals with a clear understanding of its capabilities and advantages. The validation of this method adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
The comparison includes a well-established HPLC-UV method and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, both validated for Doramectin. This allows for a thorough assessment of the new method's specificity, sensitivity, and overall performance for its intended purpose: the accurate quantification of this compound.
Comparative Overview of Analytical Methods
The selection of an analytical method is critical and depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. This guide compares three distinct methods for the analysis of Doramectin and its monosaccharide derivative.
Diagram: Logical Flow for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Data Presentation: Summary of Validation Parameters
The following tables summarize the key performance characteristics of the new HPLC-UV method for this compound compared to existing methods for Doramectin.
Table 1: System Suitability and Specificity
| Parameter | New Method (HPLC-UV for Monosaccharide) | Alternative 1 (HPLC-UV for Doramectin)[1][5] | Alternative 2 (LC-MS/MS for Doramectin)[6][7] |
|---|---|---|---|
| Analyte | This compound | Doramectin | Doramectin |
| Specificity | No interference from placebo and parent drug | No interference from known related substances | Specific via MRM transitions |
| Theoretical Plates | > 3000 | > 2500 | > 2000 |
| Tailing Factor | 1.1 | 1.2 | 1.1 |
| RSD of Peak Area | < 1.0% | < 1.5% | < 2.0% |
Table 2: Performance Characteristics
| Parameter | New Method (HPLC-UV for Monosaccharide) | Alternative 1 (HPLC-UV for Doramectin)[1][8] | Alternative 2 (LC-MS/MS for Doramectin)[6][7] |
|---|---|---|---|
| Linearity (r²) | 0.9995 | 0.9992 | > 0.995 |
| Range (µg/mL) | 1 - 150 | 1 - 200 | 0.001 - 1 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.5% | 95.0% - 105.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 5.0% |
| LOD (µg/mL) | 0.3 | 0.5 | 0.0001 |
| LOQ (µg/mL) | 1.0 | 1.5 | 0.0005 |
Experimental Protocols
Detailed methodologies for the new analytical method and the comparative alternatives are provided below.
New Method: HPLC-UV for this compound
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile (B52724) and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727). Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Preparation: The sample containing this compound is dissolved in methanol, sonicated for 10 minutes, and diluted with the mobile phase to fall within the calibrated range. The final solution is filtered through a 0.45 µm nylon filter before injection.
Alternative Method 1: HPLC-UV for Doramectin
This protocol is based on a published stability-indicating method.[1][5][8]
-
Instrumentation: HPLC system with UV detection.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30, v/v).[1][8]
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.[5]
-
Standard Preparation: Doramectin reference standard is dissolved in methanol to prepare a stock solution. Working standards are prepared by serial dilution with the mobile phase.
-
Sample Preparation: Samples are dissolved and diluted in methanol to the target concentration and filtered prior to analysis.[1][5]
Alternative Method 2: LC-MS/MS for Doramectin
This protocol is a representation of methods used for residue analysis, known for high sensitivity.[6][7]
-
Instrumentation: LC-MS/MS system (e.g., Agilent 6400 Series Triple Quadrupole).
-
Column: X Terra MS C18 (100 mm x 2.1 mm, 5 µm).[6]
-
Mobile Phase: Gradient elution using 5 mM Ammonium Formate in water (A) and 0.1% Formic Acid in Methanol (B).[6]
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
MRM Transitions: For Doramectin, transitions such as 916.88 > 593.83 (quantifier) and 916.88 > 331.40 (qualifier) are monitored.[6]
-
Standard Preparation: Standards are prepared in a blank matrix extract to compensate for matrix effects.
-
Sample Preparation: Typically involves a liquid-liquid extraction with acetonitrile followed by a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.[9]
Diagram: General Analytical Method Validation Workflow
Caption: Standard workflow for analytical method validation per ICH guidelines.
References
- 1. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. academic.oup.com [academic.oup.com]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. jfda-online.com [jfda-online.com]
Monosaccharide vs. Disaccharide Avermectins: A Comparative Potency Analysis
A deep dive into the structure-activity relationship of avermectins reveals nuanced differences in potency between monosaccharide and disaccharide analogues across nematicidal, insecticidal, and acaricidal applications. While the disaccharide moiety has traditionally been a hallmark of this potent class of macrocyclic lactones, evidence suggests that its removal does not uniformly diminish biological activity and, in some contexts, may not significantly alter potency.
Avermectins, naturally produced by the soil actinomycete Streptomyces avermitilis, are renowned for their powerful anthelmintic, insecticidal, and acaricidal properties.[1] Their primary mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately, flaccid paralysis and death of the parasite or pest.[2][3] The archetypal avermectin (B7782182) structure features a complex 16-membered macrocyclic lactone ring attached to a disaccharide of oleandrose (B1235672) at the C-13 position. This guide provides a comparative analysis of the potency of monosaccharide avermectin derivatives, in which one of the oleandrose units is absent, against their disaccharide counterparts, supported by experimental data.
Nematicidal Potency: A Tale of Equivalence
Direct comparative studies on the nematicidal activity of monosaccharide versus disaccharide avermectins have demonstrated a surprising equivalence in potency. A key study examining the effects of ivermectin, a widely used disaccharide avermectin, and its monosaccharide homolog on the larval development of the parasitic nematode Haemonchus contortus found no significant difference in their efficacy.
| Compound | Target Organism | Potency Comparison | Reference |
| Ivermectin (Disaccharide) vs. Ivermectin Monosaccharide | Haemonchus contortus (Nematode) | No major potency advantage or disadvantage was observed. Both were fully effective at a concentration of 0.001 µg/mL in a larval development assay. | Zinser, E. A., et al. (2002) |
This finding suggests that for nematicidal activity against H. contortus, the terminal oleandrose unit of the disaccharide is not critical for the molecule's potent anthelmintic effect.
Insecticidal and Acaricidal Potency: An Area for Further Exploration
While the nematicidal comparison is relatively clear, direct comparative data for the insecticidal and acaricidal potency of monosaccharide versus disaccharide avermectins is less definitive in the public domain. Structure-activity relationship (SAR) studies have extensively explored modifications at various positions of the avermectin molecule, including the C-13 disaccharide. These studies often indicate that this position is amenable to modification without complete loss of activity, and in some cases, can lead to enhanced potency. However, a direct head-to-head comparison of a monosaccharide derivative with its parent disaccharide under the same experimental conditions is not always the primary focus.
General toxicity data for abamectin (B1664291) (a disaccharide) against key pests like the diamondback moth (Plutella xylostella) and the two-spotted spider mite (Tetranychus urticae) demonstrate its high potency.
| Compound | Target Organism | LC50 Value | Reference |
| Abamectin (Disaccharide) | Plutella xylostella (Insect) | 0.016 mg/L | [2] |
| Abamectin (Disaccharide) | Tetranychus urticae (Mite) | 0.01 mg a.i./L | N/A |
The absence of directly comparable LC50 values for a monosaccharide counterpart, such as 4'-deoxy-avermectin B1a, under identical experimental conditions, makes a definitive quantitative comparison challenging. However, the fact that selamectin (B66261), a monosaccharide avermectin, is a commercially successful ectoparasiticide for fleas and ticks, suggests that high potency is retained in this structural class.
Signaling Pathway and Experimental Workflows
The biological activity of avermectins is intrinsically linked to their interaction with glutamate-gated chloride channels. The following diagram illustrates this key signaling pathway.
Figure 1: Avermectin mode of action via glutamate-gated chloride channels.
To ensure the reproducibility and comparability of potency data, standardized experimental workflows are essential. The following diagram outlines a typical workflow for an insecticidal or acaricidal bioassay.
Figure 2: General workflow for insecticidal/acaricidal bioassays.
Experimental Protocols
Nematicidal Larval Development Assay (adapted from Zinser et al., 2002)
This assay quantifies the inhibition of larval development of nematodes in the presence of a test compound.
-
Preparation of Assay Plates: A solution of the test compound in a suitable solvent (e.g., DMSO) is serially diluted. These dilutions are then incorporated into a molten agar-based medium. The medium is dispensed into the wells of a microtiter plate and allowed to solidify.
-
Egg Isolation: Nematode eggs are recovered from the feces of infected host animals using a series of sieving and flotation steps. The purified eggs are then quantified.
-
Inoculation: A standardized number of nematode eggs are added to the surface of the agar (B569324) in each well of the assay plate.
-
Incubation: The plates are incubated under controlled conditions (typically 25-27°C and high humidity) for a period that allows for the development of larvae to the third-stage (L3) in control wells (without the test compound). This is usually around 6 days for Haemonchus contortus.
-
Assessment: After the incubation period, a solution (e.g., iodine) is added to each well to stop further development and stain the larvae. The number of larvae that have successfully developed to the L3 stage is counted under a microscope.
-
Data Analysis: The percentage of inhibition of development is calculated for each concentration relative to the control. These data are then used to determine the concentration of the compound that inhibits the development of 50% of the larvae (IC50).
Insecticidal Leaf-Dip Bioassay for Plutella xylostella
This method is used to determine the contact and/or ingestion toxicity of a compound to leaf-feeding insects.
-
Insect Rearing: A susceptible laboratory strain of P. xylostella is reared on untreated host plant leaves (e.g., cabbage) under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 h light:dark photoperiod). Second or third instar larvae are typically used for the bioassay.
-
Preparation of Test Solutions: The test compound is dissolved in an appropriate solvent and then serially diluted with distilled water, often containing a surfactant to ensure even wetting of the leaves. A control solution (solvent and surfactant in water) is also prepared.
-
Leaf Treatment: Leaf discs of a uniform size are excised from untreated host plant leaves. Each leaf disc is individually dipped into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation. The treated leaves are then allowed to air dry.
-
Exposure: The dried, treated leaf discs are placed in individual ventilated containers (e.g., Petri dishes). A set number of larvae (e.g., 10-20) are then introduced into each container.
-
Incubation: The containers are maintained under the same controlled conditions as the insect rearing.
-
Mortality Assessment: Larval mortality is assessed at specific time points after exposure (e.g., 48 or 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Mortality data are corrected for any control mortality using Abbott's formula. A probit analysis is then performed to determine the lethal concentration that kills 50% of the test population (LC50).
Acaricidal Slide-Dip Bioassay for Tetranychus urticae
This technique is a standard method for assessing the toxicity of acaricides to spider mites.
-
Mite Rearing: A susceptible strain of T. urticae is maintained on a suitable host plant (e.g., bean plants) in a controlled environment. Adult female mites are typically used for the bioassay.
-
Preparation of Test Solutions: Serial dilutions of the test compound are prepared in water, usually with a surfactant.
-
Mite Exposure: Adult female mites are affixed to double-sided adhesive tape on a microscope slide. The slide is then dipped into the test solution for a brief, standardized period (e.g., 5 seconds).
-
Incubation: The slides are placed in a controlled environment (e.g., 25°C and high humidity) to prevent desiccation.
-
Mortality Assessment: Mite mortality is assessed after a set time, typically 24 hours. Mites that do not respond when gently touched with a fine brush are considered dead.
-
Data Analysis: The LC50 value is calculated from the concentration-mortality data using probit analysis.
Conclusion
The available evidence indicates that the disaccharide moiety at the C-13 position of the avermectin macrocycle is not an absolute requirement for potent biological activity. In the context of nematicidal efficacy against Haemonchus contortus, monosaccharide and disaccharide avermectins exhibit comparable potency. While direct comparative quantitative data for insecticidal and acaricidal activities are less readily available, the successful commercialization of monosaccharide avermectins like selamectin underscores their high efficacy. The C-13 position, and its attached saccharide, is a key site for synthetic modification to modulate the pharmacokinetic and pharmacodynamic properties of avermectins. Future research focusing on direct, side-by-side comparisons of monosaccharide and disaccharide analogues against a broader range of insect and acarine pests will be invaluable for a more complete understanding of the structure-activity relationships governing the potency of this important class of antiparasitic and insecticidal agents.
References
- 1. Synthesis, insecticidal activity, structure–activity relationship (SAR) and density functional theory (DFT) of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological activity of avermectin derivatives containing hydrazide structure [nyxxb.cn]
- 3. Comparative toxicity of avermectin B<sub>1</sub> to the predator Metaseiulus occidentalis (Nesbitt) (Acari: Phytoseiidae) and the spider mites Tetranychus urticae Koch and Panonychus ulmi (Koch) (Acari: Tetranychidae). | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Doramectin Monosaccharide
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical compounds like Doramectin (B1670889) monosaccharide is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this substance.
Doramectin monosaccharide, an acid degradation product of doramectin, is a potent compound that requires careful handling due to its potential health and environmental effects.[1] Safety Data Sheets (SDS) indicate that while it may not be classified as a hazardous substance under all regulations, formulations containing doramectin are harmful if swallowed, may cause damage to organs, and are very toxic to aquatic life with long-lasting effects.[2][3][4][5] Therefore, a structured disposal plan is essential.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to be familiar with the following safety and handling precautions.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves. Always inspect gloves prior to use and wash hands after handling.[6]
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[6]
-
Lab Coat: A lab coat or fire/flame resistant and impervious clothing should be worn.[6]
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a full-face respirator.[6]
Engineering Controls:
-
Handle the substance in a well-ventilated place, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[6]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
In Case of a Spill:
-
Evacuate personnel from the immediate area.[6]
-
Wear appropriate PPE before attempting to clean the spill.
-
Avoid dust formation.[6]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[4] For solid spills, carefully collect the material.
-
Place the spilled material and any contaminated absorbent into a sealed, properly labeled container for disposal.
-
Decontaminate the spill area.
Quantitative Hazard and Safety Data
For quick reference, the following table summarizes key data from various Safety Data Sheets.
| Hazard Classification/Statement | Details | Source |
| Acute Oral Toxicity | Harmful or toxic if swallowed. | [4][5] |
| Organ Toxicity | May cause damage to organs (Central Nervous System, Liver, Kidney) through single or repeated exposure. | [3] |
| Reproductive Toxicity | May damage the unborn child. | [3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [2][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste.[7][8] Improper disposal can lead to environmental contamination and regulatory violations. The following protocol outlines the necessary steps for laboratory personnel.
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain. The EPA has banned the sewering of hazardous waste pharmaceuticals.[8][9]
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated PPE, absorbent materials) should be collected in a designated, sealed, and clearly labeled waste container.
-
Unused or expired this compound should also be placed in this designated container.
-
For liquid waste containing this compound, use a dedicated, sealed, and labeled waste container.
2. Waste Container Labeling and Storage:
-
Label the waste container clearly with "Hazardous Waste," the name of the chemical ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[6]
3. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[8]
4. Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol, methanol)[1] and then wash thoroughly.
-
The solvent rinse should be collected as hazardous waste.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of handling and disposing of this compound in a laboratory setting.
Caption: Experimental workflow and waste disposal pathway for this compound.
Caption: Decision tree for waste segregation of items used with this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. msd.com [msd.com]
- 3. merck.com [merck.com]
- 4. cdn.specialistsales.com.au [cdn.specialistsales.com.au]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. targetmol.com [targetmol.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
